molecular formula C20H21NO4 B3007988 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 735306-91-9

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B3007988
CAS RN: 735306-91-9
M. Wt: 339.391
InChI Key: CTUCIWVTNCSCQG-UHFFFAOYSA-N
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Description

The compound 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with naphthalene and acetamide groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with the formation of intermediate structures followed by reactions such as nucleophilic substitution and acetylation. For example, the synthesis of a related compound with a naphthalene moiety involved a reduction and subsequent nucleophilic reaction, followed by acetylation with acetic anhydride . This suggests that a similar approach could be employed for the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, with careful consideration of the reactivity of the formyl and methoxy groups during the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds with naphthalene and acetamide groups has been determined using techniques such as single-crystal X-ray diffraction. These structures are often stabilized by hydrogen bonding and other noncovalent interactions . The presence of a methoxy group and a formyl group in the compound of interest would likely influence its molecular conformation and the types of stabilizing interactions that could occur within its crystal structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various in vitro assays and theoretical calculations, such as density functional theory (DFT). These studies can provide information on the stability and reactivity of the compound, as well as identify electron-rich and electron-poor sites that could be relevant for further chemical reactions . The formyl group in the compound of interest is a reactive functional group that can undergo various chemical transformations, which could be explored in future studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with naphthalene and acetamide groups can be influenced by their molecular structure and the nature of their noncovalent interactions. For instance, the crystal packing of such compounds can be analyzed using Hirshfeld surface analysis and 3D energy framework approaches to understand the stabilizing interaction energies . The presence of substituents like methoxy and formyl groups would affect the compound's solubility, melting point, and other physical properties, which could be determined experimentally.

Scientific Research Applications

Chemical Transformations and Synthesis

Research on molecules with structural similarities to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" often involves detailed chemical transformations. For example, studies have demonstrated the acyl migrations in Diels–Alder adducts of acyl-1,4-benzoquinones, indicating significant reactions that could be relevant to understanding the chemical behavior of similar compounds (Ahmad et al., 1981). Such transformations are crucial for synthetic chemistry and the development of new chemical entities.

Structural Studies

The structural analysis of co-crystals and salts of quinoline derivatives, which include amide bonds, highlights the importance of understanding molecular interactions and crystal formation in compounds related to "2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide" (Karmakar et al., 2009). These studies provide insights into how such molecules interact at the atomic and molecular levels, impacting their physical and chemical properties.

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-3,5,7,9-12,17H,4,6,8,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUCIWVTNCSCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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